![molecular formula C21H16F5N7O3 B11937332 (2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)
(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olinciguat is a novel clinical-stage stimulator of soluble guanylate cyclase. Soluble guanylate cyclase is an enzyme that plays a crucial role in the nitric oxide signaling pathway, which is involved in various physiological processes such as smooth muscle relaxation, inflammation, and fibrosis. Olinciguat has been investigated for its potential therapeutic applications in cardiovascular, metabolic, renal, and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Olinciguat is synthesized through a series of chemical reactions involving the formation of a pyrazole-pyrimidine heterocyclic structure. The synthetic route typically involves the following steps:
- Formation of the pyrazole ring by reacting appropriate starting materials under controlled conditions.
- Introduction of the pyrimidine ring through a cyclization reaction.
- Functionalization of the resulting heterocyclic compound to introduce the desired substituents, such as fluorine atoms and hydroxyl groups .
Industrial Production Methods
The industrial production of olinciguat involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Olinciguat undergoes various chemical reactions, including:
Oxidation: Olinciguat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in olinciguat.
Substitution: Substitution reactions can introduce different substituents into the olinciguat molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the biological activity of olinciguat .
Applications De Recherche Scientifique
Chemistry: Olinciguat serves as a valuable tool for studying the nitric oxide signaling pathway and its role in various physiological processes.
Biology: Research on olinciguat has provided insights into the mechanisms of smooth muscle relaxation, inflammation, and fibrosis.
Medicine: Olinciguat has shown promise in preclinical models for the treatment of cardiovascular diseases, metabolic disorders, renal diseases, and inflammatory conditions.
Industry: The potential therapeutic applications of olinciguat have led to its investigation in pharmaceutical development and drug discovery
Mécanisme D'action
Olinciguat exerts its effects by stimulating soluble guanylate cyclase, which leads to an increase in the synthesis of cyclic guanosine monophosphate. Cyclic guanosine monophosphate is a second messenger that mediates various physiological responses, including smooth muscle relaxation, inhibition of vascular smooth muscle proliferation, and anti-inflammatory effects. Olinciguat binds to soluble guanylate cyclase and enhances its activity in the presence of nitric oxide, thereby amplifying the nitric oxide signaling pathway .
Comparaison Avec Des Composés Similaires
Olinciguat is part of a class of compounds known as soluble guanylate cyclase stimulators. Similar compounds include:
Riociguat: Another soluble guanylate cyclase stimulator approved for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension.
Praliciguat: A soluble guanylate cyclase stimulator investigated for its potential in treating heart failure and diabetic nephropathy
Uniqueness of Olinciguat
Olinciguat is unique in its ability to selectively target soluble guanylate cyclase and enhance nitric oxide signaling. Its pharmacokinetic properties, such as oral bioavailability and tissue distribution, make it a promising candidate for therapeutic applications in various diseases .
Propriétés
Formule moléculaire |
C21H16F5N7O3 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m0/s1 |
Clé InChI |
YWQFJNWMWZMXRW-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F |
SMILES canonique |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


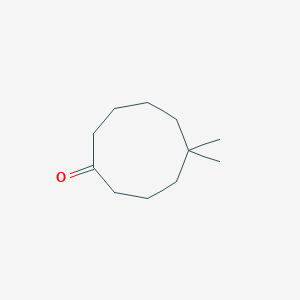
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

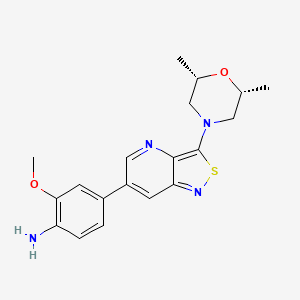
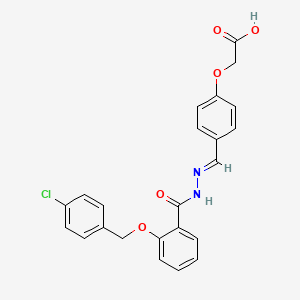
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)
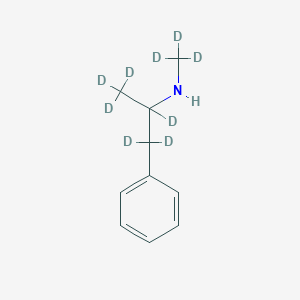
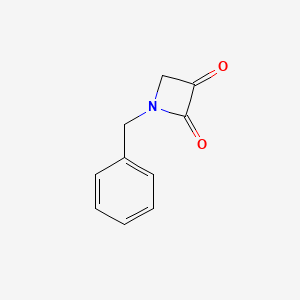
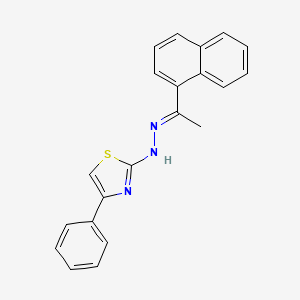
![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)
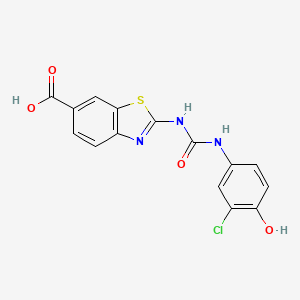
![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)
